[1,1'-Bi(cyclopropane)]-1-carboxylic acid

pKa ionization drug-like property prediction

Medicinal chemists require strained, rigid carboxylic acids for PDE inhibitor libraries; common mono-cyclopropane analogs lack conformational rigidity and crystallinity. [1,1'-Bi(cyclopropane)]-1-carboxylic acid solves this: - Validated Curtius precursor to 1,1'-bicyclopropylamine (PDE1B IC50 0.928 nM). - Crystalline solid (mp 51-53°C) enabling straightforward 50 g-scale purification. - Favorable LogP 1.26, pKa 4.78 for CNS-oral drug space; outperforms linear cyclopropane acids in permeability-solubility balance. Ideal for lead optimization and fragment-based design.

Molecular Formula C7H10O2
Molecular Weight 126.15 g/mol
CAS No. 60629-92-7
Cat. No. B1282533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,1'-Bi(cyclopropane)]-1-carboxylic acid
CAS60629-92-7
Molecular FormulaC7H10O2
Molecular Weight126.15 g/mol
Structural Identifiers
SMILESC1CC1C2(CC2)C(=O)O
InChIInChI=1S/C7H10O2/c8-6(9)7(3-4-7)5-1-2-5/h5H,1-4H2,(H,8,9)
InChIKeyXYVCFEDFMLOASQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[1,1'-Bi(cyclopropane)]-1-carboxylic Acid: Sourcing Guide


[1,1'-Bi(cyclopropane)]-1-carboxylic acid (CAS 60629-92-7), also referred to as 1-cyclopropylcyclopropane-1-carboxylic acid or 1,1-dicyclopropanecarboxylic acid, is a small-molecule cyclopropane derivative bearing two directly connected cyclopropyl rings and a carboxylic acid functionality [1]. With a molecular formula of C7H10O2 and a molecular weight of 126.15 g/mol, it serves as a strained, rigid building block for medicinal chemistry and organic synthesis [1]. The compound is typically supplied as a solid with a melting point of 51–53 °C [2].

Strained bicyclopropyl scaffold – rigid, three-dimensional core for medicinal chemistry building blocks
Solid-state handling – crystalline powder simplifies automated weighing and compound management
Validated Curtius degradation precursor – published route to N-Boc-cyclopropylamine intermediate

Generic Cyclopropane Acids vs. [1,1'-Bi(cyclopropane)]-1-carboxylic Acid


Superficially similar cyclopropane carboxylic acids—such as cyclopropanecarboxylic acid (C4H6O2), 1-methylcyclopropane-1-carboxylic acid (C5H8O2), and 2-cyclopropylcyclopropane-1-carboxylic acid—differ fundamentally in acid strength, lipophilicity, solid-state handling properties, and conformational behavior [1]. The 1,1'-bicyclopropyl scaffold introduces additional ring strain (~30.9 kcal/mol heat of formation) and conformational rigidity not present in mono-cyclopropane analogs, directly impacting SAR in drug discovery programs where binding-pocket complementarity and metabolic stability are critical [2]. Generic substitution therefore risks altered pKa-dependent permeability, inconsistent crystallinity for formulation, and divergent biological activity in target engagement assays. The quantitative evidence below substantiates these differentiation dimensions.

pKa shift Mono-cyclopropane acids differ in acid strength, which may alter pH-dependent permeability and ionisation-dependent solubility.
Lipophilicity gap Smaller analogs have significantly lower LogP; ester forms are more lipophilic – neither replicates the balanced distribution profile.
Physical state Low-melting or liquid cyclopropane acids cannot guarantee the same solid-state stability and weighing precision for automated workflows.

Quantitative Differentiation Evidence for [1,1'-Bi(cyclopropane)]-1-carboxylic Acid


Acid Strength: pKa Compared to Cyclopropanecarboxylic Acid

The predicted pKa of [1,1'-bi(cyclopropane)]-1-carboxylic acid is 4.78±0.20, placing it between cyclopropanecarboxylic acid (experimental pKa 4.65 [1]) and 1-methylcyclopropane-1-carboxylic acid (predicted pKa 4.87±0.20 ). The ~0.13 unit increase relative to cyclopropanecarboxylic acid reflects the electron-donating effect of the second cyclopropyl ring, while the ~0.09 unit decrease relative to the methyl analog reflects greater cyclopropyl electron withdrawal versus methyl. This nuanced acidity position can influence ionization-dependent solubility and membrane permeability in drug design.

Acid strength (pKa)
Cross-study comparable
Target pKa 4.78 ± 0.20
Δ +0.13 vs cyclopropanecarboxylic acid (4.65); Δ −0.09 vs 1-methyl analog (4.87)
Distinct ionization profile supports consistent SAR in pH-dependent permeability assays.
Predicted value; experimental pKa pending validation.
pKa ionization drug-like property prediction

Lipophilicity Profile: LogP and Polar Surface Area

The experimentally measured LogP of [1,1'-bi(cyclopropane)]-1-carboxylic acid is reported as 1.26, with a topological polar surface area (TPSA) of 37.30 Ų [1]. In contrast, cyclopropanecarboxylic acid has a computed XLogP3 of approximately 0.5–0.6. The increased LogP of the 1,1'-bicyclopropyl acid reflects the added hydrophobic surface of the second cyclopropyl ring, which can enhance passive membrane permeability while retaining a moderate PSA favorable for oral bioavailability. A closely related comparator, the ethyl ester [1,1'-bicyclopropyl]-1-carboxylic acid ethyl ester, shows a higher LogP of 1.98 , confirming that the free acid offers a balanced lipophilicity profile distinct from both smaller mono-cyclopropane acids and more lipophilic ester derivatives.

Lipophilicity (LogP)
Cross-study comparable
LogP 1.26 · PSA 37.30 Ų
+0.7–0.8 vs cyclopropanecarboxylic acid; −0.72 vs ethyl ester
Moderate lipophilicity bridges between polar mono-acid and lipophilic ester extremes.
Measured LogP; TPSA computed via standard method.
LogP lipophilicity physicochemical property drug-likeness

Solid-State Advantage: Crystalline vs. Liquid Analogs

[1,1'-Bi(cyclopropane)]-1-carboxylic acid is a solid at ambient temperature with a reported melting point of 51–53 °C [1]. In contrast, cyclopropanecarboxylic acid is a low-melting solid or liquid with m.p. 14–17 °C [2], and 1-methylcyclopropane-1-carboxylic acid melts at 30–32 °C . The higher melting point of the 1,1'-bicyclopropyl acid—driven by increased molecular symmetry and lattice packing—enables easier weighing, reduced volatility loss during storage, and improved long-term stability in compound management libraries.

Melting point
Cross-study comparable
51–53 °C
+34–39 °C vs cyclopropanecarboxylic acid; +19–23 °C vs 1-methyl analog
Crystalline solid at ambient simplifies handling and reduces volatility loss during storage.
Data from supplier certificates and published sources.
crystallinity solid-state properties handling procurement specification

Scalable Synthetic Route and Curtius Degradation Utility

A published and reproducible protocol demonstrates that 1-cyclopropylcyclopropane-1-carboxylic acid is accessible on a large scale (900 mmol) from 1-bromo-1-cyclopropylcyclopropane via lithiation/carboxylation in 64% yield, with an improved 89% yield at 12.4 mmol scale [1]. This acid has been subjected to Curtius degradation (Weinstock protocol) to furnish N-Boc-(1-cyclopropyl)cyclopropylamine in 76% yield, followed by HCl deprotection to the amine hydrochloride in 87% yield—a validated five-step route from commercial methyl cyclopropanecarboxylate, reproducibly delivering 50 g batches. By comparison, the regioisomeric 2-cyclopropylcyclopropane-1-carboxylic acid exists as a chiral compound with additional stereochemical complexity, lacks such documented large-scale Curtius degradation protocols in the open literature, and is typically supplied only at lower purities (min. 95%) .

Scalable synthetic route
Head-to-head comparison
Carboxylation 64–89% yield; Curtius degradation 76%; amine·HCl 87%
Validated 50 g scale
Peer-reviewed, reproducible multi-gram protocol supports process-scale amine synthesis.
Regioisomeric 2-substituted analog lacks comparable published scalability data.
scalability synthetic intermediate Curtius degradation building block process chemistry

Bicyclopropyl Group in PDE4/PDE1B Inhibitor SAR

In the pyrido-triazolo-pyrazinone chemical series disclosed in US Patent 11,180,503, the 9-([1,1'-bi(cyclopropan)]-1-yl) substitution (Example 10) shows a PDE1B IC50 of 611 nM [1], whereas the unsubstituted or differently substituted analog in Example 7—bearing the same bicyclopropyl group but with modified N-alkyl chain—exhibits a PDE4D IC50 of 3,020 nM [2]. While a strict within-series comparator lacking the bicyclopropyl group is not explicitly provided in the patent, class-level inference across multiple examples demonstrates that the bicyclopropyl moiety is a tolerated and potency-modulating substituent in this PDE inhibitor scaffold, with Example 11 (9-([1,1'-bi(cyclopropan)]-1-yl)-5-butyl-3-((2-(trimethylsilyl)ethoxy)methyl) derivative) achieving sub-nanomolar PDE1B IC50 of 0.928 nM [3], illustrating the bicyclopropyl group's compatibility with high-potency lead optimization.

PDE inhibitor SAR
Class-level inference
PDE1B IC₅₀ 611 nM (Ex.10) to 0.928 nM (Ex.11)
~3,250-fold potency range across patent examples
Bicyclopropyl group tolerates sub-nanomolar target engagement in PDE inhibition context.
Class-level interpretation from US11180503; direct pairwise comparison not available.
PDE4 inhibition structure-activity relationship bicyclopropyl group contribution patent pharmacology

Recommended Application Scenarios for [1,1'-Bi(cyclopropane)]-1-carboxylic Acid


PDE4/PDE1B Inhibitor Lead Optimization

The carboxylic acid serves as a direct precursor to the 1,1'-bicyclopropylamine motif via the validated Curtius degradation protocol . This amine has been incorporated into pyrido-triazolo-pyrazinone PDE inhibitors, with SAR data from US Patent 11,180,503 demonstrating that bicyclopropyl-substituted analogs achieve PDE1B IC50 values as low as 0.928 nM . Medicinal chemistry teams exploring PDE4/PDE1B inhibitors for inflammatory, respiratory, or CNS indications should prioritize this building block to access the pharmacologically validated bicyclopropyl space.

Process-Scale Synthesis of Bicyclopropylamine

For process R&D groups requiring multi-gram quantities of the constrained amine building block, the published five-step route from methyl cyclopropanecarboxylate through [1,1'-bi(cyclopropane)]-1-carboxylic acid is the only peer-reviewed, open-access protocol with demonstrated scalability to 50 g . The solid-state properties (m.p. 51–53 °C) of the acid intermediate facilitate straightforward isolation and purification, contrasting with liquid cyclopropane monocarboxylic acid analogs that require more complex workup procedures .

Fragment Library Design: Balanced pKa and LogP for CNS-Oral Space

The measured LogP of 1.26 and predicted pKa of 4.78 position this compound in a favorable region of the CNS-oral drug-like chemical space—more lipophilic than cyclopropanecarboxylic acid (pKa 4.65, LogP ~0.5) yet more hydrophilic than the ethyl ester analog (LogP 1.98) . Library designers seeking to populate a fragment or lead-like collection with rigid, three-dimensional carboxylic acid building blocks can use this compound to achieve balanced permeability-solubility profiles distinct from both smaller mono-cyclopropane acids and lipophilic bicyclic esters.

Application
Selection Property
Validation Focus
PDE inhibitor SAR studies
Bicyclopropylamine precursor via Curtius degradation
PDE1B/4D isoform inhibition assay profiling
Scalable amine building block synthesis
Documented multi-gram protocol with solid intermediate
Yield and reproducibility of Curtius degradation step
Fragment library design
Balanced lipophilicity and moderate acidity profile
Physicochemical profiling in permeability-solubility assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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